molecular formula C9H14N2O2 B2481479 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine CAS No. 1862740-88-2

4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine

Cat. No.: B2481479
CAS No.: 1862740-88-2
M. Wt: 182.223
InChI Key: JRTYTVDVKIMTOM-UHFFFAOYSA-N
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Description

4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine is a heterocyclic compound that features both an oxazole and a morpholine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the morpholine ring is a six-membered ring containing one oxygen and one nitrogen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine typically involves the formation of the oxazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can lead to the formation of reduced oxazole derivatives.

Scientific Research Applications

4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler analog with a similar five-membered ring structure.

    Isoxazole: Contains an oxygen and nitrogen atom in adjacent positions, differing in the arrangement of atoms.

    Oxadiazole: Features two nitrogen atoms and one oxygen atom in the ring.

Uniqueness

4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine is unique due to the presence of both an oxazole and a morpholine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-8-9(6-10-13-8)7-11-2-4-12-5-3-11/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTYTVDVKIMTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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